molecular formula C11H12 B1305581 1-Ethynyl-4-propylbenzene CAS No. 62452-73-7

1-Ethynyl-4-propylbenzene

Cat. No.: B1305581
CAS No.: 62452-73-7
M. Wt: 144.21 g/mol
InChI Key: UVFFOABHOIMLNB-UHFFFAOYSA-N
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Description

1-Ethynyl-4-propylbenzene is an organic compound with the molecular formula C11H12. It is characterized by a benzene ring substituted with an ethynyl group at the first position and a propyl group at the fourth position. This compound is known for its applications in various fields, including material science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-propylbenzene can be synthesized through several methods. One common approach involves the reaction of 4-propylbenzaldehyde with an acetylene source under specific conditions. The reaction typically requires a catalyst, such as palladium, and a base, like triethylamine, to facilitate the formation of the ethynyl group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar catalysts and bases. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-propylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethynyl-4-propylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethynyl-4-propylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the propyl group can influence the compound’s hydrophobicity and overall reactivity. These interactions can affect the compound’s binding affinity and specificity towards different molecular targets .

Comparison with Similar Compounds

Comparison: 1-Ethynyl-4-propylbenzene is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Compared to its analogs with longer alkyl chains, it exhibits different solubility, boiling points, and reactivity profiles. These differences make it suitable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

1-ethynyl-4-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-3-5-11-8-6-10(4-2)7-9-11/h2,6-9H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFFOABHOIMLNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379405
Record name 1-Ethynyl-4-propylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62452-73-7
Record name 1-Ethynyl-4-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethynyl-4-propylbenzene
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Synthesis routes and methods I

Procedure details

1-[4-(tert-butoxycarbonyloxy)phenyl]-2-(4-n-propyloxyphenyl)acetylene was gained in the same manner as in the step (iii) of the Example 31, except for using 4-(n-propyloxy)phenylacetylene obtained in the step (iii) instead of 4-n-propylphenylacetylene.
Name
1-[4-(tert-butoxycarbonyloxy)phenyl]-2-(4-n-propyloxyphenyl)acetylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methanol (150 ml) and an aqueous solution of 1N-potassium hydroxide (100 ml) were added to 14.2 g (65.7 mmol) of 1-(4-n-propylphenyl)-2-trimethylsilylacetylene synthesized in the step (i), and the mixture was subjected to hydrolysis with vigorously stirring overnight. After completion of the reaction, methanol was removed and the resultant residue was extracted with hexane. After removing hexane from the hexane phase, the resultant residue was washed with water to give 9.4 g (65.3 mmol) of 4-n-propylphenylacetylene.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
1-(4-n-propylphenyl)-2-trimethylsilylacetylene
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Under nitrogen flow, the 27 g of 4-propyl-β,β-dibromostyrene was dissolved in 44 ml of tetrahydrofuran and cooled to -78° C. Two hundred ml of a butyl lithium hexane solution (1.6 mol/1 was added dropwise therein over a period of one hour. The solution was then agitated at room temperature for one and a half hours. After completion of the reaction, 200 ml of water was added. The crystals then were extracted with chloroform and washed three times with water. The remaining chloroform was distilled off, after which vacuum distillation (70° to 75° C./20 mmHg) was carried out to obtain 3.5 g of 4-propylphenylacetylene.
Name
4-propyl-β,β-dibromostyrene
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One
Name
butyl lithium hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Potassium t-butoxide (21.5 g) was added to stirred t-butanol and warmed to gentle reflux. The alkene product from step 2.3 (20 g) was added dropwise and then the mixture was heated under reflux for 3 hrs. Water (100 ml) was added and the product extracted into petroleum spirit (3×100 ml), washed with 10% HCl and water. The crude alkine product was 97% pure by gc. Yield 12 g.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
alkene
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethynyl-4-propylbenzene
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